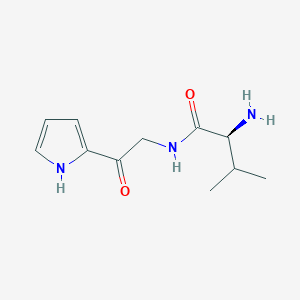![molecular formula C8H11N3O2 B7926702 2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926702.png)
2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is a compound that features a pyrrole ring, which is a five-membered heterocyclic structure containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide typically involves the reaction of 2-pyrrolecarboxaldehyde with glycine in the presence of a suitable catalyst. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
2-Amino-N-[2-oxo-2-(1H-indol-2-yl)-ethyl]-acetamide: Similar structure but with an indole ring instead of a pyrrole ring.
2-Amino-N-[2-oxo-2-(1H-pyrrol-3-yl)-ethyl]-acetamide: Similar structure but with the amino group at a different position on the pyrrole ring.
Uniqueness
2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide is unique due to its specific substitution pattern on the pyrrole ring, which can influence its reactivity and biological activity. The presence of both amino and oxo groups provides versatility in chemical reactions and potential interactions with biological targets.
Properties
IUPAC Name |
2-amino-N-[2-oxo-2-(1H-pyrrol-2-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3O2/c9-4-8(13)11-5-7(12)6-2-1-3-10-6/h1-3,10H,4-5,9H2,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMVSVPXIVBYJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=C1)C(=O)CNC(=O)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
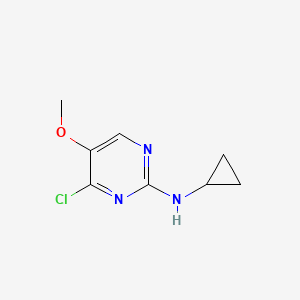
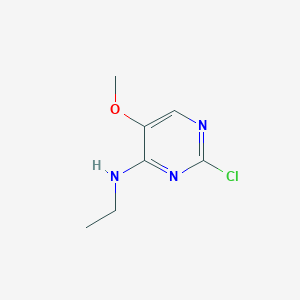
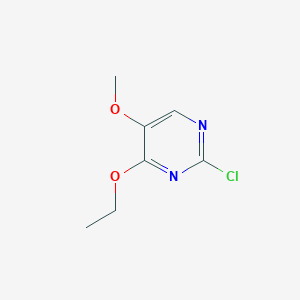
![2-[(2-Amino-ethyl)-methyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7926666.png)
![2-[(2-Amino-ethyl)-cyclopropyl-amino]-1-(1H-pyrrol-2-yl)-ethanone](/img/structure/B7926675.png)
![2-Chloro-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926678.png)
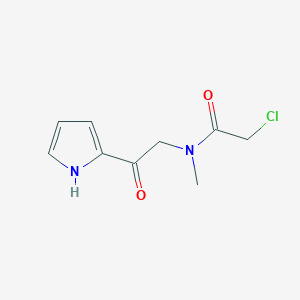
![2-Chloro-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926699.png)
![2-Amino-N-methyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926709.png)
![2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-acetamide](/img/structure/B7926713.png)
![(S)-2-Amino-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide](/img/structure/B7926720.png)
![(S)-2-Amino-N-isopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide](/img/structure/B7926729.png)
![(S)-2-Amino-N-cyclopropyl-N-[2-oxo-2-(1H-pyrrol-2-yl)-ethyl]-propionamide](/img/structure/B7926731.png)
